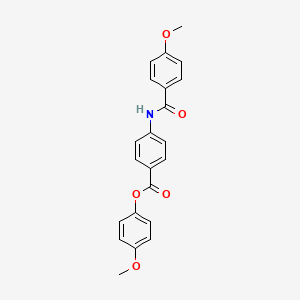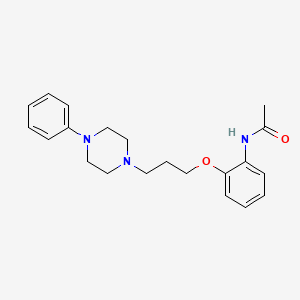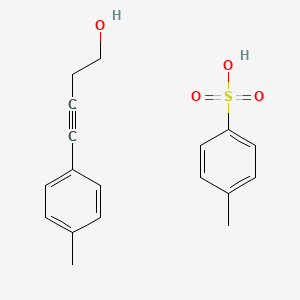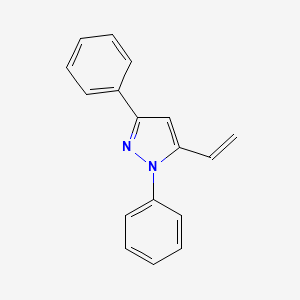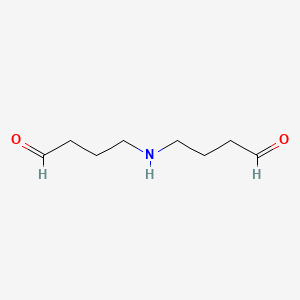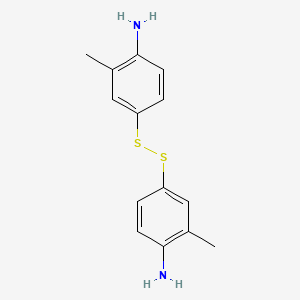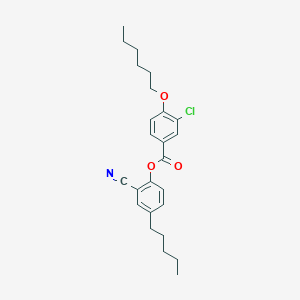
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a cyano group, a pentyl chain, a chloro group, and a hexyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 3-chloro-4-(hexyloxy)benzoic acid with 2-cyano-4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted aromatic compounds, carboxylic acids, amides, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-4-pentylphenyl 3-chloro-4-(methoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(ethoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(propoxy)benzoate
Uniqueness
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
89331-96-4 |
|---|---|
Fórmula molecular |
C25H30ClNO3 |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
(2-cyano-4-pentylphenyl) 3-chloro-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-24-14-12-20(17-22(24)26)25(28)30-23-13-11-19(10-8-6-4-2)16-21(23)18-27/h11-14,16-17H,3-10,15H2,1-2H3 |
Clave InChI |
YYXXYAKVYGYYDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
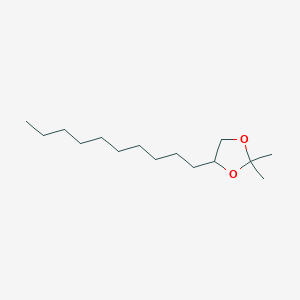
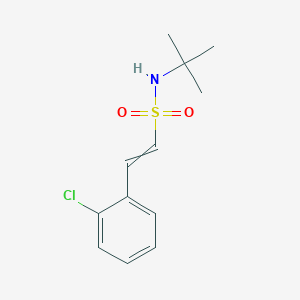
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
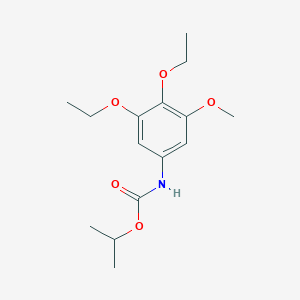
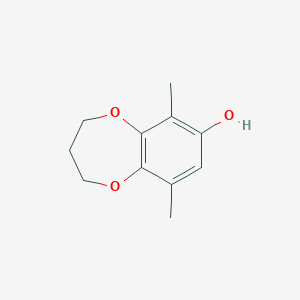
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
